molecular formula C14H13Cl2NO2S B11087175 N-(4-chlorobenzyl)-1-(2-chlorophenyl)methanesulfonamide

N-(4-chlorobenzyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B11087175
M. Wt: 330.2 g/mol
InChI Key: OLTDLYQVTRBWJN-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a benzyl and a phenyl ring, both of which are substituted with chlorine atoms

Preparation Methods

The synthesis of N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorobenzylamine with 2-chlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The chlorine atoms on the benzyl and phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines.

Scientific Research Applications

N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Organic Synthesis:

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

N-(4-CHLOROBENZYL)(2-CHLOROPHENYL)METHANESULFONAMIDE can be compared with other sulfonamide compounds such as:

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: This compound also contains a sulfonamide group but differs in its benzoyl substitution, which may affect its chemical reactivity and biological activity.

    N-(2-CHLOROBENZYL)-N’-(4-CHLOROPHENYL)UREA: This urea derivative shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c15-13-7-5-11(6-8-13)9-17-20(18,19)10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2

InChI Key

OLTDLYQVTRBWJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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